molecular formula C14H19NO3 B4935170 N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide

N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide

Cat. No. B4935170
M. Wt: 249.30 g/mol
InChI Key: AWKSXFZTRMURDH-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide, also known as DMC, is a synthetic compound that belongs to the class of phenethylamines. DMC has been found to exhibit a range of interesting biological activities, making it a topic of interest for scientific research.

Mechanism of Action

The exact mechanism of action of N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide is not fully understood. However, it has been suggested that N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide may act on the serotonergic and dopaminergic systems in the brain, as well as the GABAergic system. N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide has also been found to modulate the activity of certain ion channels, which may contribute to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide has also been found to have anti-inflammatory and antioxidant effects, which may be beneficial for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide in lab experiments is its relatively low toxicity compared to other compounds in the phenethylamine class. This makes it a safer compound to work with in the laboratory. However, one limitation of using N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide is its limited solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide. One area of interest is its potential as a treatment for depression and anxiety disorders. Further research is needed to determine the optimal dosage and administration method for N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide in these conditions. Another area of interest is the potential use of N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide as a treatment for inflammatory and oxidative stress-related diseases. Future studies should investigate the mechanisms underlying these effects and the potential therapeutic applications of N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide in these conditions. Finally, more research is needed to fully understand the mechanism of action of N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide and its effects on various neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide involves the reaction of 2,5-dimethoxyphenethylamine with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain the final product. This method has been successfully used by researchers to synthesize N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide in the laboratory.

Scientific Research Applications

N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide has been found to exhibit a range of biological activities, making it a topic of interest for scientific research. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide has also been studied for its potential as a treatment for depression and anxiety disorders. In addition, N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-9(15-14(16)10-4-5-10)12-8-11(17-2)6-7-13(12)18-3/h6-10H,4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKSXFZTRMURDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)OC)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6335295

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